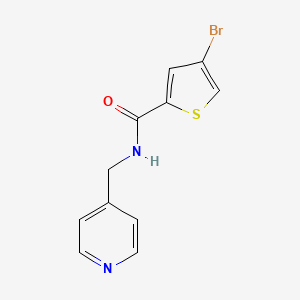
4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. PTC-209 has been shown to inhibit cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence. In
Scientific Research Applications
4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide has been shown to have potential therapeutic applications in cancer treatment. Cancer stem cells are believed to be responsible for tumor initiation, progression, and recurrence. This compound has been shown to selectively target and inhibit cancer stem cells, leading to a reduction in tumor growth and metastasis. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer stem cells to these treatments.
Mechanism of Action
4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide works by inhibiting BMI1, a protein that is overexpressed in cancer stem cells and is essential for their survival and self-renewal. By inhibiting BMI1, this compound induces apoptosis (programmed cell death) in cancer stem cells, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer stem cells, leaving normal cells unaffected. This compound has been shown to induce apoptosis in cancer stem cells, leading to a reduction in tumor growth and metastasis. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer stem cells to these treatments.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide is its ability to selectively target cancer stem cells, leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For 4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide include further research into its potential therapeutic applications in cancer treatment, as well as its potential applications in other diseases that involve stem cells. Further research is also needed to improve the solubility of this compound to make it more effective in vivo.
Synthesis Methods
4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinemethanol and sodium azide to form the corresponding azide. The azide is then reduced using palladium on carbon and hydrogen gas to form the amine. Finally, the amine is reacted with 4-bromo-1-butene to form this compound.
Properties
IUPAC Name |
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-5-10(16-7-9)11(15)14-6-8-1-3-13-4-2-8/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANUVLMLAQGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-chlorophenyl)-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6000385.png)
![N-(4-pyrimidinylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6000392.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide](/img/structure/B6000396.png)
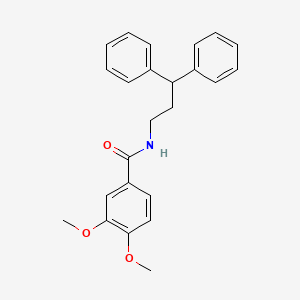
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole](/img/structure/B6000404.png)
![2-methyl-1-(3-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazol-1-yl}propanoyl)indoline](/img/structure/B6000411.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000422.png)
![1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B6000430.png)
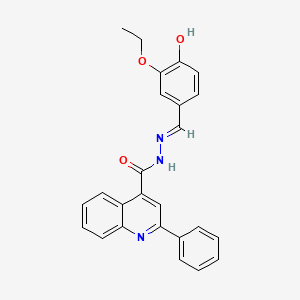
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B6000446.png)
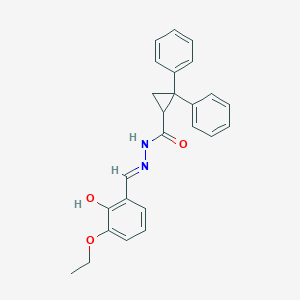
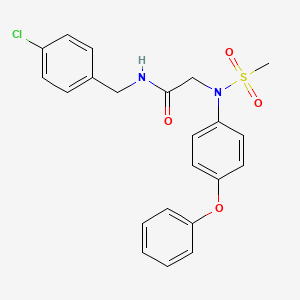
![N-(2-methoxyethyl)-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6000480.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6000486.png)
